(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride
Description
This compound features a bicyclic cyclopenta[c]pyrrole core with a fluorine substituent at the 3a-position and a carboxylic acid group at the 6a-position, forming a hydrochloride salt. The stereochemistry (3As,6aR) is critical for its spatial arrangement, influencing interactions in biological or chemical systems. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceuticals .
Properties
IUPAC Name |
(3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c9-8-3-1-2-7(8,6(11)12)4-10-5-8;/h10H,1-5H2,(H,11,12);1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDNCZHTUBHHFS-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2(C1)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CNC[C@@]2(C1)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361703-15-1 | |
| Record name | rac-(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid; hydrochloride is a bicyclic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a fluorinated moiety and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 185.20 g/mol. The presence of the fluorine atom is believed to influence its biological activity significantly.
1. Antimicrobial Activity
Research has indicated that derivatives of cyclopenta[c]pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives possess potent anti-tuberculosis (anti-TB) activity against drug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . The mechanism is believed to involve inhibition of mycolic acid biosynthesis through targeting specific proteins like MmpL3.
2. Antagonistic Properties
In studies focusing on retinol binding protein 4 (RBP4), analogs of cyclopenta[c]pyrrole have demonstrated the ability to antagonize RBP4-TTR interactions effectively. This antagonism results in a significant reduction in serum RBP4 levels, suggesting potential applications in metabolic disorders .
3. Cytotoxicity and Selectivity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Initial findings suggest that while some derivatives exhibit low cytotoxicity (IC50 values greater than 64 μg/mL), further optimization may enhance selectivity towards cancer cells while minimizing effects on normal cells .
Case Study 1: Antitubercular Activity
A study designed a series of pyrrole-2-carboxamide compounds based on the structure of MmpL3 and evaluated their biological activity against M. tuberculosis. Compound 32 , structurally similar to our target compound, showed excellent anti-TB activity and good stability in microsomal assays .
Case Study 2: RBP4 Interaction
In a study on RBP4 antagonists, a derivative containing a similar bicyclic structure was shown to maintain high stability and efficacy in reducing serum levels of RBP4 in rodent models. This suggests potential therapeutic applications in conditions associated with elevated RBP4 levels .
Data Tables
| Activity | Compound | MIC (μg/mL) | IC50 (μg/mL) | Notes |
|---|---|---|---|---|
| Antitubercular | Compound 32 | <0.016 | >64 | Effective against drug-resistant strains |
| RBP4 Antagonism | Analogue 4 | N/A | N/A | Significant reduction in serum RBP4 levels |
| Cytotoxicity | Various | N/A | >64 | Low cytotoxicity observed |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features Compared to Analogs:
Functional Implications:
- Fluorine vs.
- Saturation Level: The hexahydro core (partial saturation) may confer greater conformational flexibility than octahydro analogs, impacting pharmacokinetic properties like metabolic stability .
- Carboxylic Acid vs. Methyl Groups: The carboxylic acid moiety enhances hydrogen-bonding capacity and acidity (pKa ~2–3), contrasting with non-ionic methyl groups in analogs like (3aS,6aS)-5-methyloctahydropyrrolo[3,4-b]pyrrole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
